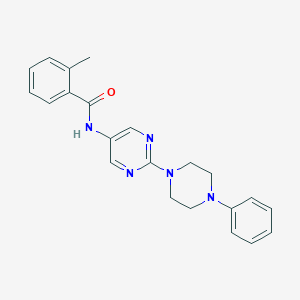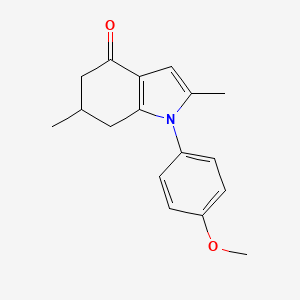
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple precursors. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using a Hantzsch condensation reaction facilitated by microwave irradiation . These methods suggest that the synthesis of the compound may also involve a multi-step process with a focus on condensation reactions and possibly microwave-assisted techniques.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations have been used to predict molecular geometries and vibrational frequencies, which have shown good agreement with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of compounds exactly matching the one . However, they do discuss the reactivity of similar compounds. For example, the photoisomerization of an aromatic analogue of retinoic acid was studied, indicating that such compounds can undergo isomerization under certain conditions . This suggests that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also exhibit interesting reactivity under light exposure or other specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For instance, the nonlinear optical properties of some compounds have been predicted to be significant, indicating potential applications in non-linear optics . The stability of molecules has been analyzed using natural bond orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These studies suggest that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also possess interesting optical properties and a stable molecular conformation due to similar interactions.
Aplicaciones Científicas De Investigación
Redox Properties and Novel Redox Systems
- The compound's redox properties are explored through the development of a sterically protecting group carrying a reversible redox site, applied in the construction of a novel redox system combining diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).
Synthesis and Crystallography
- The synthesis of related compounds, such as N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, involves a complex process of enantiomer resolution and has been analyzed through X-ray crystallography (Xie, Meyers, & Robinson, 2004).
Structural Analysis
- The molecular and crystal structure of similar compounds, such as 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine, has been characterized, revealing significant intra and intermolecular hydrogen bonds, and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).
Reaction Kinetics and Fragmentation Studies
- Studies on similar compounds, like 5-methoxy-2,2-dimethylindan-1-ol radical cation, have focused on reaction kinetics, suggesting that deprotonation rate increases when the C–H bond aligns with the π-system, important for understanding bond cleavage in similar chemical structures (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Photoinduced Electron-Transfer Reactions
- Research on compounds like (E,E)-3,6-bis(4-methoxyphenyl)octa-2,6-diene demonstrates the kinetic control in photoinduced electron-transfer reactions, offering insights into the behavior of similar chemical structures under specific conditions (Ikeda et al., 1997).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKKUXCVDIKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


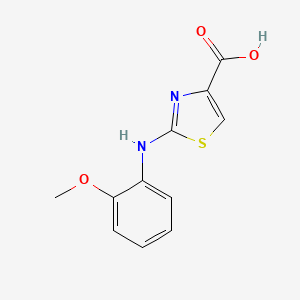

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
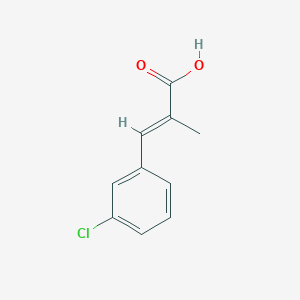
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)
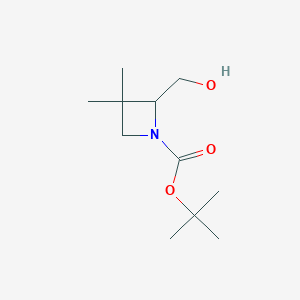
![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)
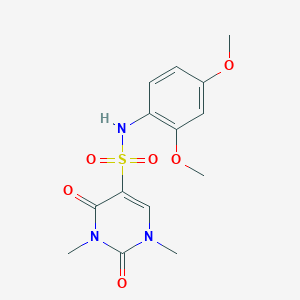
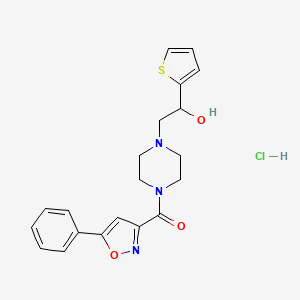
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)
